8-Bromonaphthalene-1-carbonyl chloride

Catalog No.
S3433006
CAS No.
56268-44-1
M.F
C11H6BrClO
M. Wt
269.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromonaphthalene-1-carbonyl chloride

CAS Number

56268-44-1

Product Name

8-Bromonaphthalene-1-carbonyl chloride

IUPAC Name

8-bromonaphthalene-1-carbonyl chloride

Molecular Formula

C11H6BrClO

Molecular Weight

269.52 g/mol

InChI

InChI=1S/C11H6BrClO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H

InChI Key

SFDYRZUJXKXXRU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)Br

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)Br

8-Bromonaphthalene-1-carbonyl chloride is a chemical compound with the molecular formula C₁₁H₆BrClO. It is classified as a carbonyl chloride, indicating the presence of both a carbonyl group (C=O) and a chloride group (Cl) in its structure. This compound appears as a white crystalline solid and has a melting point of approximately 70-72 °C. Its molecular weight is 281.52 g/mol, and it exhibits a density of 1.55 g/cm³. While it is sparingly soluble in water, it dissolves well in organic solvents like chloroform, benzene, and ethanol .

Typical of carbonyl chlorides. It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles, such as amines or alcohols, leading to the formation of amides or esters, respectively. Additionally, it can react with organometallic reagents to form ketones or other derivatives.

The synthesis of 8-Bromonaphthalene-1-carbonyl chloride typically involves the reaction of 8-bromonaphthalen-1-ol with oxalyl chloride. This reaction may be facilitated by catalysts such as dimethylformamide or pyridine. Following synthesis, purification techniques like recrystallization or chromatography are employed to obtain a pure product.

8-Bromonaphthalene-1-carbonyl chloride serves as an important reagent in organic synthesis, particularly for introducing carbonyl chloride groups into various organic compounds. Its unique structure allows for diverse applications in chemical research and development, especially in the synthesis of pharmaceuticals and agrochemicals .

Several compounds share structural similarities with 8-Bromonaphthalene-1-carbonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
8-Bromo-1-naphthoic acidC₁₁H₇BrO₂Contains a carboxylic acid group; less reactive
8-Bromonaphthalene-2-carboxylic acidC₁₁H₇BrO₂Similar structure but different position of carboxylic
Methyl 3-bromonaphthalene-1-carboxylateC₁₂H₉BrO₂Ester form; used in different synthetic pathways

Uniqueness: The presence of the carbonyl chloride functional group in 8-Bromonaphthalene-1-carbonyl chloride makes it particularly reactive compared to its analogs that contain carboxylic acid or ester functionalities. This reactivity allows for versatile applications in organic synthesis not readily achievable with similar compounds.

XLogP3

4.1

Dates

Last modified: 08-19-2023

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